molecular formula C₁₂H₁₇NO₂ B1146503 3-(3,4-Dimethoxybenzyl)azetidine CAS No. 937618-80-9

3-(3,4-Dimethoxybenzyl)azetidine

Cat. No. B1146503
M. Wt: 207.27
InChI Key:
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Description

“3-(3,4-Dimethoxybenzyl)azetidine” is a chemical compound with the IUPAC name 3-(3,4-dimethoxybenzyl)azetidine hydrochloride . It has a molecular weight of 243.73 .


Synthesis Analysis

Azetidines, including “3-(3,4-Dimethoxybenzyl)azetidine”, are synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

The molecular structure of “3-(3,4-Dimethoxybenzyl)azetidine” is represented by the linear formula C12H18CLNO2 . The InChI code for this compound is 1S/C12H17NO2.ClH/c1-14-11-4-3-9 (6-12 (11)15-2)5-10-7-13-8-10;/h3-4,6,10,13H,5,7-8H2,1-2H3;1H .


Chemical Reactions Analysis

Azetidines, including “3-(3,4-Dimethoxybenzyl)azetidine”, are immensely reactive due to their ring strain. They are excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

“3-(3,4-Dimethoxybenzyl)azetidine” is a powder at room temperature . It has a molecular weight of 243.73 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Future Directions

Azetidines, including “3-(3,4-Dimethoxybenzyl)azetidine”, have been the focus of recent research due to their potential in organic synthesis and medicinal chemistry . Future directions include the development of new synthetic strategies, applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-4-3-9(6-12(11)15-2)5-10-7-13-8-10/h3-4,6,10,13H,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJJFVJXSYLBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxybenzyl)azetidine

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